LJ001

Description

Properties

CAS No. |

851305-26-5 |

|---|---|

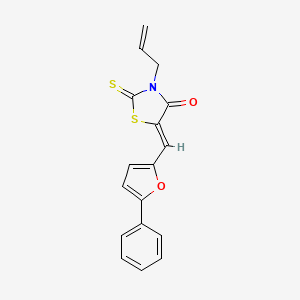

Molecular Formula |

C17H13NO2S2 |

Molecular Weight |

327.4 g/mol |

IUPAC Name |

(5Z)-5-[(5-phenylfuran-2-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C17H13NO2S2/c1-2-10-18-16(19)15(22-17(18)21)11-13-8-9-14(20-13)12-6-4-3-5-7-12/h2-9,11H,1,10H2/b15-11- |

InChI Key |

YAIFLEPRFXXIFQ-PTNGSMBKSA-N |

Isomeric SMILES |

C=CCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3)/SC1=S |

Canonical SMILES |

C=CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)SC1=S |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LJ-001; LJ 001; LJ001; |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Core Mechanism of Action of LJ001 Against Enveloped Viruses

For Researchers, Scientists, and Drug Development Professionals

Abstract

LJ001 is a first-in-class small molecule with broad-spectrum antiviral activity against a wide array of enveloped viruses. Its unique mechanism of action, which targets the viral lipid membrane rather than specific viral proteins, presents a high barrier to the development of viral resistance. This technical guide provides a comprehensive overview of the core mechanism of this compound, detailing its method of viral inactivation, the specific molecular interactions involved, and the biophysical consequences for the virion. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and includes visualizations of the critical pathways and workflows to facilitate a deeper understanding for research and drug development applications.

Introduction

The emergence and re-emergence of pathogenic enveloped viruses, such as Influenza A, HIV-1, and filoviruses, underscore the urgent need for broad-spectrum antiviral therapeutics.[1] this compound, a rhodanine derivative, has been identified as a potent inhibitor of a wide range of enveloped viruses while showing no activity against non-enveloped viruses.[1] This selectivity arises from its unique mechanism of action that exploits a fundamental difference between the static nature of viral membranes and the dynamic, reparable membranes of host cells.[1] this compound represents a promising prototype for a new class of antivirals that target the lipid envelope, a component essential for the lifecycle of all enveloped viruses.

Core Mechanism of Action

The antiviral activity of this compound is a multi-step process that ultimately results in the irreversible inactivation of the virion, preventing its entry into host cells. The core mechanism can be broken down into the following key stages:

-

Membrane Intercalation: this compound, being a lipophilic molecule, readily intercalates into the lipid bilayer of enveloped viruses.[1] This initial binding is a prerequisite for its antiviral activity.

-

Photosensitization and Singlet Oxygen Generation: The antiviral activity of this compound is light-dependent and requires the presence of molecular oxygen. This compound acts as a type II photosensitizer. Upon exposure to light, it absorbs energy and transfers it to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

-

Lipid Peroxidation: The generated singlet oxygen rapidly reacts with the unsaturated fatty acid chains of phospholipids within the viral membrane, leading to lipid peroxidation. This process introduces hydrophilic hydroperoxide groups into the hydrophobic core of the lipid bilayer.

-

Alteration of Membrane Biophysical Properties: The oxidation of lipids significantly alters the biophysical properties of the viral membrane. Specifically, it leads to an increase in membrane curvature and a decrease in membrane fluidity.

-

Inhibition of Virus-Cell Fusion: The fusion of the viral envelope with a host cell membrane is a critical step for viral entry and is highly dependent on the precise biophysical properties of the viral membrane. The this compound-induced changes in membrane curvature and fluidity create a physical barrier that inhibits the fusion process.[1] This inhibition occurs at a stage after viral attachment to the host cell but before the merging of the two membranes.[1]

-

Irreversible Inactivation: The damage inflicted upon the viral membrane by this compound is irreversible because viruses lack the cellular machinery to repair or replace the oxidized lipids.[1] This contrasts with host cells, which can mitigate the effects of this compound through their inherent membrane repair and lipid biosynthesis pathways, providing a crucial therapeutic window.[1]

Signaling Pathway Diagram: this compound Mechanism of Action

References

Lipophilic Thiazolidine Derivatives: A Technical Guide to Their Role in Antiviral Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolidine derivatives, a versatile class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Among these, lipophilic derivatives have emerged as promising candidates in antiviral research, demonstrating efficacy against a range of viruses, including influenza, HIV, coronaviruses, and Zika virus.[3][4][5][6] This technical guide provides an in-depth overview of the core aspects of lipophilic thiazolidine derivatives in antiviral drug discovery, focusing on their mechanisms of action, quantitative antiviral activity, and the experimental protocols used for their evaluation.

Mechanisms of Antiviral Action

Lipophilic thiazolidine derivatives exert their antiviral effects through diverse mechanisms, often targeting specific viral proteins or host-cell pathways essential for viral replication.

Inhibition of Viral Entry and Maturation

A notable mechanism of action is the interference with viral glycoproteins, crucial for viral entry and maturation. For instance, the thiazolide nitazoxanide and its active metabolite, tizoxanide, have been shown to inhibit the replication of influenza A virus by blocking the maturation of viral hemagglutinin (HA) at a post-translational level.[7] This disruption of HA trafficking to the host cell plasma membrane impairs the proper assembly and release of new viral particles.[7]

Caption: Inhibition of Influenza A Hemagglutinin Maturation by Thiazolides.

Targeting Viral Enzymes

Thiazolidine derivatives have also been identified as potent inhibitors of key viral enzymes.

-

Neuraminidase Inhibitors: Several thiazolidine-4-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of influenza neuraminidase (NA), an enzyme critical for the release of progeny virions from infected cells.[8][9] Some of these compounds have shown inhibitory activity in the micromolar range.[8]

-

Protease Inhibitors: The main protease (Mpro or 3CLpro) of SARS-CoV-2, essential for viral replication, has been a prime target for thiazolidinone derivatives.[5] These compounds act as peptidomimetics, with the thiazolidinone core mimicking the Gln residue of the natural substrate.[5] Similarly, thiazolidine derivatives have been investigated as inhibitors of HIV protease.[10][11]

-

RNA-Dependent RNA Polymerase (RdRp) Inhibitors: The NS5 protein of the Zika virus, which contains the RdRp domain, is another target for thiazolidinedione derivatives, interfering with viral RNA synthesis.[6][12]

Quantitative Antiviral Activity

The antiviral potency of lipophilic thiazolidine derivatives is quantified by various parameters, including the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50). A summary of reported activities against different viruses is presented below.

Anti-Influenza Virus Activity

| Compound/Derivative Class | Virus Strain(s) | Assay | EC50 / IC50 | CC50 | Reference |

| Nitazoxanide (NTZ) | Influenza A (PR8, WSN, A/Ck) | Virus Yield Reduction | 0.5 - 1.0 µg/mL | > 50 µg/mL | [7] |

| Tizoxanide (TIZ) | Influenza A (PR8, WSN, A/Ck), Influenza B | Virus Yield Reduction | 0.5 - 1.0 µg/mL | > 50 µg/mL | [7] |

| Thiazolidine-4-carboxylic acid derivative (4f) | Influenza A Neuraminidase | NA Inhibition Assay | 0.14 µM | - | [8] |

| 2-aryl substituted thiazolidine-4-carboxylic acid (1d) | Avian Influenza Virus (H9N2) | In ovo antiviral assay | 3.47 µM | - | [13][14] |

| 2-aryl substituted thiazolidine-4-carboxylic acid (1c) | Infectious Bronchitis Virus (IBV) | In ovo antiviral assay | 4.10 µM | - | [13][14] |

Anti-Coronavirus (SARS-CoV-2) Activity

| Compound/Derivative Class | Target | Assay | IC50 | CC50 | Reference |

| Thiazolidine-4-one derivatives | SARS-CoV-2 Mpro | Mpro Inhibition Assay | µM range | > 100 µM | [5] |

| Thiazolidinone derivative (B4) | SARS-CoV-2 Mpro | Mpro Inhibition Assay | 0.15 µM | - | [15] |

| Thiazolidinone derivative (B10) | SARS-CoV-2 Mpro | Mpro Inhibition Assay | 0.19 µM | - | [15] |

Anti-HIV Activity

| Compound/Derivative Class | Target | Assay | EC50 / IC50 | CC50 | Reference |

| Thiazolidinone derivative (82) | HIV-1 Protease | Antiviral Assay | 0.033 µM | - | [10][11] |

| Thiazolidinone derivative (84) | HIV-1 Protease | Antiviral Assay | 0.010 µM | - | [10][11] |

| Thiazolidinone derivative (C1) | HIV-1 Reverse Transcriptase | RT Inhibition Assay | 0.18 µM | - | [15] |

| Thiazolidinone derivative (C2) | HIV-1 Reverse Transcriptase | RT Inhibition Assay | 0.12 µM | - | [15] |

Anti-Rotavirus Activity

| Compound/Derivative Class | Virus Strain(s) | Assay | EC50 | CC50 | Reference |

| Nitazoxanide (NTZ) | Rotavirus (SA11, Wa) | CPE Reduction | 1.0 - 2.0 µg/mL | > 50 µg/mL | [16] |

| Tizoxanide (TIZ) | Rotavirus (SA11, Wa) | CPE Reduction | 0.5 - 1.0 µg/mL | > 50 µg/mL | [16] |

Anti-Zika Virus Activity

| Compound/Derivative Class | Target | Assay | IC50 | CC50 | Reference |

| Thiazolidinedione derivative (GQ-402) | ZIKV Replication | CPE Reduction | 15.7 µM | > 100 µM | [6] |

| Thiazolidine derivatives (6 compounds) | ZIKV Replication | CPE Reduction | < 5 µM | - | [12][17] |

Anti-Hepatitis B Virus (HBV) Activity

| Compound/Derivative Class | Target | Assay | EC50 | Reference |

| 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide | HBV Replication | Antiviral Assay | 0.33 µM | [18] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of antiviral compounds. Below are outlines of key experimental protocols cited in the research of lipophilic thiazolidine derivatives.

General Synthesis of 1,3-Thiazolidin-4-one Derivatives

A common method for the synthesis of 1,3-thiazolidin-4-one derivatives involves a one-pot, three-component reaction.[1][19]

Caption: General Synthetic Workflow for 1,3-Thiazolidin-4-one Derivatives.

-

Reactants: An aromatic amine, an aromatic aldehyde, and thioglycolic acid are used as the starting materials.[19]

-

Solvent: The reaction is typically carried out in a dry, non-polar solvent such as benzene or toluene.[19] Solvent-free conditions have also been reported.[1]

-

Reaction Conditions: The mixture is refluxed for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).[20]

-

Purification: Upon completion, the solvent is removed, and the crude product is purified, often by recrystallization, to yield the final 1,3-thiazolidin-4-one derivative.[19]

In Vitro Antiviral Activity and Cytotoxicity Workflow

A general workflow for assessing the antiviral activity and cytotoxicity of test compounds is outlined below.

References

- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological potential of thiazolidinedione derivatives of synthetic origin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazolides: A New Class of Broad-Spectrum Antiviral Drugs Targeting Virus Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. New Thiazolidine-4-One Derivatives as SARS-CoV-2 Main Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Thiazolidinedione Derivatives as Potential ZIKV Antiviral Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiazolides, a New Class of Anti-influenza Molecules Targeting Viral Hemagglutinin at the Post-translational Level - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Evaluation of Thiazolidine Derivatives with Potential Anti-ZIKV Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Thiazolides, a New Class of Antiviral Agents Effective against Rotavirus Infection, Target Viral Morphogenesis, Inhibiting Viroplasm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. eurekaselect.com [eurekaselect.com]

- 18. Thiazolides as novel antiviral agents. 1. Inhibition of hepatitis B virus replication - CentAUR [centaur.reading.ac.uk]

- 19. Design, synthesis, and evaluation of thiazolidinone derivatives as antimicrobial and anti-viral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Discovery and Development of LJ001: A Broad-Spectrum Antiviral Targeting the Viral Envelope

A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

LJ001 is a small molecule, aryl methyldiene rhodanine derivative, identified through high-throughput screening as a potent broad-spectrum antiviral agent effective against a wide array of enveloped viruses. Its unique mechanism of action, which involves the specific targeting of the viral lipid membrane, represents a paradigm shift in antiviral drug development, moving away from virus-specific proteins to a common viral feature. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound and its derivatives. It includes a compilation of its antiviral activity, detailed experimental protocols, and a discussion of the structure-activity relationships that have guided the development of more potent analogs.

Discovery of this compound

This compound was discovered during a high-throughput screen for inhibitors of Nipah virus (NiV) entry. The screen utilized a pseudotyped vesicular stomatitis virus (VSV) expressing a luciferase reporter gene, allowing for a quantitative measure of viral entry into host cells.

High-Throughput Screening (HTS) Protocol

The high-throughput screen was designed to identify compounds that inhibit the entry of NiV into target cells.

Experimental Protocol: High-Throughput Screening for Nipah Virus Entry Inhibitors

-

Cell Preparation: Seed Vero cells in 96-well plates and grow to confluence.

-

Compound Addition: Add compounds from a chemical library (including this compound) to the cells at a desired concentration.

-

Virus Infection: Infect the cells with a Nipah virus envelope-pseudotyped vesicular stomatitis virus (VSV) that expresses a luciferase reporter gene (NiV-pVSV).

-

Incubation: Incubate the plates for a period sufficient for viral entry and reporter gene expression (e.g., 24-48 hours).

-

Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: A reduction in luciferase signal compared to untreated control cells indicates inhibition of viral entry.

Broad-Spectrum Antiviral Activity

A key feature of this compound is its remarkable broad-spectrum activity, inhibiting a diverse range of enveloped viruses while having no effect on non-enveloped viruses. This suggests a mechanism of action that targets a common feature of enveloped viruses – the lipid envelope.

Table 1: Antiviral Activity of this compound against Various Enveloped Viruses

| Virus Family | Virus | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Paramyxoviridae | Nipah Virus (NiV) | Plaque Reduction | ~0.5 | >20 | >40 | |

| Hendra Virus (HeV) | Plaque Reduction | ~0.5 | >20 | >40 | ||

| Rhabdoviridae | Vesicular Stomatitis Virus (VSV) | Luciferase Reporter | ~0.5 | >20 | >40 | |

| Filoviridae | Ebola Virus (EBOV) | Plaque Reduction | ~0.5 | >20 | >40 | |

| Arenaviridae | Junin Virus | Plaque Reduction | ~0.5 | >20 | >40 | |

| Bunyaviridae | Rift Valley Fever Virus (RVFV) | Plaque Reduction | ~0.5 | >20 | >40 | |

| Flaviviridae | Hepatitis C Virus (HCV) | Reporter Assay | ~0.5 | >20 | >40 | |

| Retroviridae | HIV-1 | Reporter Assay | ~0.5 | >20 | >40 | |

| Orthomyxoviridae | Influenza A Virus | Plaque Reduction | ~0.5 | >20 | >40 | |

| Poxviridae | Vaccinia Virus | Plaque Reduction | ~0.5 | >20 | >40 | |

| Coronaviridae | TGEV | TCID50 | 3.125-12.5 | 146.4 | >11.7 | |

| PDCoV | TCID50 | 3.125-12.5 | 146.4 | >11.7 |

Note: IC50 and CC50 values are approximate and may vary depending on the specific cell line and assay conditions.

Mechanism of Action: Targeting the Viral Membrane

The broad-spectrum activity of this compound strongly suggested a mechanism independent of specific viral proteins. Subsequent studies revealed that this compound directly targets the lipid envelope of viruses.

Viral Membrane Intercalation and Fusion Inhibition

This compound is a lipophilic molecule that readily intercalates into lipid bilayers. Time-of-addition experiments demonstrated that this compound is effective only when present during or before viral infection, indicating it acts on an early stage of the viral life cycle, specifically viral entry. Further studies showed that this compound inhibits virus-cell fusion but not cell-cell fusion, highlighting a key difference in the biophysical properties of viral and cellular membranes. The static nature of the viral membrane, which lacks the cellular machinery for repair and remodeling, makes it uniquely vulnerable to the disruptive effects of this compound.

Light-Dependent Singlet Oxygen Generation and Lipid Peroxidation

A crucial discovery in understanding this compound's mechanism was its light-dependent activity. This compound acts as a type II photosensitizer, meaning that upon exposure to light, it generates reactive singlet oxygen (¹O₂).

Experimental Protocol: Singlet Oxygen Detection Assay

-

Reagent Preparation: Prepare a solution of a singlet oxygen scavenger, such as 9,10-dimethylanthracene (DMA), in an appropriate solvent.

-

Compound Addition: Add this compound or a control compound to the DMA solution.

-

Light Exposure: Expose the solution to a light source of a suitable wavelength.

-

Measurement: Monitor the decrease in DMA concentration over time using UV-Vis spectrophotometry or fluorescence spectroscopy. A decrease in DMA indicates its reaction with singlet oxygen.

-

Quantum Yield Calculation: The quantum yield of singlet oxygen generation can be calculated by comparing the rate of DMA degradation to that of a standard photosensitizer with a known quantum yield.

This singlet oxygen then reacts with unsaturated phospholipids in the viral membrane, leading to lipid peroxidation. This oxidation alters the biophysical properties of the viral membrane, such as its fluidity and curvature, ultimately inhibiting the fusion of the viral envelope with the host cell membrane and blocking viral entry.

Key Experimental Protocols

Viral Entry Assay

This assay is used to quantify the inhibition of viral entry into host cells.

Experimental Protocol: Pseudotyped VSV Luciferase Reporter Virus Assay

-

Cell Seeding: Plate target cells (e.g., Vero-E6) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound or control compounds for a specified period.

-

Pseudovirus Infection: Infect the cells with a VSV-based pseudovirus carrying the envelope glycoprotein of the virus of interest (e.g., SARS-CoV-2 Spike) and a luciferase reporter gene.

-

Incubation: Incubate the infected cells for 16-24 hours to allow for viral entry and reporter gene expression.

-

Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay reagent.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay

This assay is crucial to determine the therapeutic window of the antiviral compound.

Experimental Protocol: CCK-8/MTT Cytotoxicity Assay

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

Compound Addition: Add serial dilutions of this compound to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the cells for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

-

Reagent Addition: Add a cell viability reagent such as CCK-8 or MTT to each well.

-

Incubation: Incubate the plate for a few hours to allow for the conversion of the reagent by metabolically active cells.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) by plotting cell viability against the compound concentration.

In Vivo Studies

Preclinical in vivo studies were conducted in mouse models to assess the efficacy and pharmacokinetics of this compound.

Efficacy in Mouse Models

This compound pretreatment of viruses has been shown to prevent virus-induced mortality in lethal challenge models.

Experimental Protocol: In Vivo Efficacy against Ebola Virus in Mice

-

Virus Preparation: Treat a lethal dose of mouse-adapted Ebola virus with this compound, a control compound, or a vehicle control.

-

Animal Challenge: Inject the treated virus intraperitoneally into groups of BALB/c mice.

-

Monitoring: Monitor the mice daily for clinical signs of disease and survival.

-

Data Analysis: Compare the survival rates between the different treatment groups.

A similar protocol has been used to demonstrate the in vivo efficacy of this compound against Rift Valley fever virus.

Pharmacokinetic Studies

Pharmacokinetic studies in mice were performed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies revealed that this compound has poor physiological stability, which, along with its light-dependency, limited its further development for in vivo applications.

Structure-Activity Relationship (SAR) and Development of Analogs

Structure-activity relationship studies of this compound, a rhodanine derivative, indicated that both the polar and nonpolar ends of the molecule are important for its antiviral activity. These insights guided the development of new classes of compounds with improved properties.

Limitations of this compound

-

Light-dependency: The requirement for light activation is a major hurdle for in vivo applications.

-

Poor physiological stability: this compound is not stable in biological systems, limiting its therapeutic potential.

Development of Oxazolidine-2,4-dithiones

Based on the understanding of this compound's mechanism, a new class of membrane-intercalating photosensitizers, the oxazolidine-2,4-dithiones, was designed. These analogs, including compounds like JL103, JL118, and JL122, were developed to overcome the limitations of this compound.

Improvements in Analogs:

-

Increased Potency: Some analogs exhibit up to 100-fold improved in vitro potency (IC50 < 10 nM).

-

Red-shifted Absorption Spectra: This allows for better tissue penetration of light.

-

Increased Singlet Oxygen Quantum Yield: More efficient generation of singlet oxygen.

-

Improved Bioavailability: Enhanced pharmacokinetic properties for better in vivo efficacy.

These second-generation compounds have shown promising results in preclinical studies, demonstrating the potential of targeting the viral membrane as a broad-spectrum antiviral strategy.

Conclusion

The discovery of this compound has opened up a new avenue for the development of broad-spectrum antiviral therapeutics. By targeting the viral lipid membrane, a common feature of all enveloped viruses, this class of compounds circumvents the challenge of viral protein mutation and the need for developing virus-specific drugs. While this compound itself has limitations for clinical use, the mechanistic insights gained from its study have enabled the rational design of second-generation analogs with significantly improved properties. Further preclinical and clinical development of these promising new candidates is warranted to address the ongoing threat of emerging and re-emerging enveloped viral pathogens.

The Disruption of Viral Envelopes: A Technical Guide to the Antiviral Mechanism of LJ001

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LJ001 is a pioneering small molecule of the rhodanine derivative class that has demonstrated broad-spectrum antiviral activity against a wide array of enveloped viruses.[1][2] Its unique mechanism of action, which targets the integrity of the viral lipid membrane, offers a promising avenue for the development of novel therapeutics that are less susceptible to viral resistance. This technical guide provides an in-depth analysis of this compound's effect on viral membrane integrity, consolidating key quantitative data, detailing experimental protocols, and visualizing its mechanism and experimental workflows.

Mechanism of Action: Targeting the Viral Lipid Envelope

This compound's antiviral effect is highly specific to enveloped viruses, with no activity observed against non-enveloped viruses.[1] The core of its mechanism lies in its ability to intercalate into the viral lipid bilayer.[1][3] Upon exposure to light, this compound acts as a photosensitizer, generating reactive singlet oxygen (¹O₂).[2][4][5] This process is dependent on the presence of molecular oxygen.[4][5]

The generated singlet oxygen then mediates the oxidation of unsaturated phospholipids within the viral membrane.[4][5][6] This lipid peroxidation leads to critical changes in the biophysical properties of the viral envelope, including altered membrane curvature and decreased fluidity.[4][7] These changes ultimately inhibit the fusion of the viral membrane with the host cell membrane, a critical step in viral entry.[1][5] this compound's action occurs after the virus binds to the host cell but before the fusion process is complete.[1][2]

A key aspect of this compound's therapeutic potential is its selective action on viral membranes over host cell membranes.[1][5] This selectivity is attributed to the static nature of viral membranes. Unlike host cells, which possess robust lipid biosynthesis and repair mechanisms, viruses are unable to repair the oxidative damage induced by this compound.[1][5] While this compound does bind to cellular membranes, the damage is not cytotoxic at effective antiviral concentrations due to cellular repair.[5] However, inhibiting cellular lipid biosynthesis can increase the toxicity of this compound to host cells.[5][7]

It is important to note that this compound does not act as a detergent to lyse or grossly disrupt the viral particles.[1][5] Virions treated with this compound remain largely intact, with their envelope glycoproteins still capable of binding to cellular receptors.[1][5] The primary effect is the specific inhibition of the membrane fusion event.[1]

Caption: Mechanism of this compound's antiviral action.

Quantitative Data Summary

The efficacy of this compound has been quantified against a range of enveloped viruses. The following tables summarize the 50% inhibitory concentration (IC₅₀) and 50% cytotoxic concentration (CC₅₀) values reported in the literature.

Table 1: Antiviral Activity of this compound against Various Enveloped Viruses

| Virus Family | Virus | IC₅₀ (µM) | Cell Line |

| Filoviridae | Ebola Virus | ~0.5 | Vero |

| Flaviviridae | Hepatitis C Virus (HCV) | ~0.5 | Huh-7 |

| Orthomyxoviridae | Influenza A Virus | ~0.5 | MDCK |

| Paramyxoviridae | Nipah Virus | ~0.5 | Vero |

| Retroviridae | HIV-1 | ≤0.5 | TZM-bl |

| Rhabdoviridae | Vesicular Stomatitis Virus (VSV) | ~0.5 | Vero |

| Coronaviridae | TGEV | 3.125 - 12.5 | ST |

| Coronaviridae | PDCoV | 3.125 - 12.5 | ST |

Note: IC₅₀ values are approximate and can vary based on the specific assay conditions.

Table 2: Cytotoxicity of this compound

| Cell Line | CC₅₀ (µM) |

| Vero | >20 |

| ST | 146.4[4] |

Key Experimental Protocols

This section details the methodologies for key experiments used to characterize the antiviral activity of this compound.

Virus-Cell Fusion Inhibition Assay

This assay determines the ability of this compound to prevent the fusion of viral and cellular membranes.

-

Cell Preparation: Seed target cells (e.g., Vero cells) in a 96-well plate and allow them to adhere overnight.

-

Virus Preparation: Prepare a stock of the virus of interest (e.g., a pseudotyped virus expressing a reporter gene like luciferase or GFP).

-

Compound Treatment: Pre-incubate the viral stock with varying concentrations of this compound or a DMSO control for a specified time (e.g., 10 minutes) at room temperature, protected from light.

-

Infection: Add the virus-LJ001 mixture to the prepared cells.

-

Incubation: Incubate the plate for a period sufficient for viral entry and reporter gene expression (e.g., 24-48 hours).

-

Readout: Measure the reporter gene activity (e-g., luminescence for luciferase, fluorescence for GFP).

-

Data Analysis: Normalize the results to the DMSO control and calculate the IC₅₀ value.

Caption: Workflow for a virus-cell fusion inhibition assay.

Membrane Intercalation Assay

This assay assesses the physical binding of this compound to lipid membranes.

-

Liposome Preparation: Prepare liposomes with a lipid composition mimicking either viral or cellular membranes.

-

This compound Fluorescence: Utilize the intrinsic fluorescent properties of this compound.

-

Titration: Titrate the prepared liposomes into a solution of this compound.

-

Fluorescence Measurement: Measure the fluorescence intensity of this compound at each liposome concentration. An increase in fluorescence intensity indicates the partitioning of this compound into the hydrophobic environment of the lipid bilayer.

-

Data Analysis: Plot the change in fluorescence intensity against the liposome concentration to determine the binding affinity.

Singlet Oxygen Detection Assay

This experiment confirms the light-dependent generation of singlet oxygen by this compound.

-

Reagents: Use a singlet oxygen sensor dye (e.g., Singlet Oxygen Sensor Green).

-

Reaction Mixture: Prepare a solution containing this compound and the sensor dye in an appropriate solvent.

-

Light Exposure: Expose the mixture to a light source. A control sample should be kept in the dark.

-

Fluorescence Measurement: Measure the fluorescence of the sensor dye over time. An increase in fluorescence in the light-exposed sample indicates the production of singlet oxygen.

-

Controls: Include a known photosensitizer as a positive control and a non-photosensitizing analog of this compound (if available) as a negative control.

Structure-Activity Relationship (SAR)

SAR studies on this compound have revealed that both the polar and non-polar ends of the molecule are crucial for its antiviral activity.[1][3] The rhodanine core and the nature of its substituents significantly influence the compound's ability to intercalate into membranes and generate singlet oxygen. These insights have guided the development of second-generation analogs with improved potency and pharmacokinetic profiles.[5]

Caption: Logical relationship of this compound's structure to its function.

Limitations and Future Directions

While this compound represents a significant proof-of-concept for viral membrane-targeted antivirals, the parent compound has limitations for in vivo applications, including poor physiological stability and a requirement for light activation.[2] However, the elucidation of its mechanism has paved the way for the development of new classes of antivirals. Future research is focused on creating analogs with red-shifted absorption spectra for better tissue penetration, improved quantum yield for singlet oxygen generation, and enhanced bioavailability.[5] The development of such compounds holds the promise of a new generation of broad-spectrum antivirals to combat emerging and re-emerging enveloped viruses.

References

- 1. A broad-spectrum antiviral targeting entry of enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LJ-001 - Wikipedia [en.wikipedia.org]

- 3. archive.connect.h1.co [archive.connect.h1.co]

- 4. Rhodanine derivative this compound inhibits TGEV and PDCoV replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Mechanistic Paradigm for Broad-Spectrum Antivirals that Target Virus-Cell Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Singlet Oxygen Generation by LJ001 in Viral Membranes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the broad-spectrum antiviral agent LJ001, focusing on its mechanism of action involving the generation of singlet oxygen within viral membranes. The document details quantitative data on its antiviral activity, step-by-step experimental protocols for key assays, and visualizations of the underlying processes.

Core Mechanism of Action

This compound is a rhodanine derivative that exhibits potent antiviral activity against a wide range of enveloped viruses.[1][2][3] Its mechanism of action does not rely on targeting specific viral proteins, but rather on a novel strategy of compromising the integrity of the viral lipid envelope.[1][3] this compound intercalates into the viral membrane and, upon exposure to light, acts as a photosensitizer, generating singlet oxygen (¹O₂).[4][5] This highly reactive oxygen species then oxidizes unsaturated phospholipids within the viral membrane, leading to a loss of membrane fluidity and an increase in membrane curvature.[4][5][6] These biophysical alterations inhibit the fusion of the viral envelope with the host cell membrane, a critical step for viral entry and infection.[1][4][5] A key aspect of this compound's therapeutic window is that host cells possess mechanisms to repair lipid damage, whereas viruses lack this capability, leading to selective inactivation of virions.[1][4]

Quantitative Data: Antiviral Activity of this compound

The broad-spectrum efficacy of this compound has been demonstrated against numerous enveloped viruses. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Virus Family | Virus | IC50 (µM) | Reference |

| Arenaviridae | Junin virus (Candid #1) | <0.5 | [2] |

| Pichinde virus | <0.5 | [2] | |

| Tacaribe virus | <0.5 | [2] | |

| Bunyaviridae | La Crosse virus | 1 - 5 | [2] |

| Rift Valley fever virus (MP-12) | <0.5 | [2] | |

| Coronaviridae | Porcine Deltacoronavirus (PDCoV) | ~12.5 | [7] |

| Transmissible Gastroenteritis Virus (TGEV) | ~3.125 | [7] | |

| Filoviridae | Ebola virus (Zaire) | <0.5 | [2] |

| Marburg virus (Musoke) | <0.5 | [2] | |

| Flaviviridae | Dengue virus (serotype 2) | 1 - 5 | [2] |

| West Nile virus | 1 - 5 | [2] | |

| Hepatitis C virus (HCV) | <0.5 | [4] | |

| Orthomyxoviridae | Influenza A virus (H1N1) | <0.5 | [2] |

| Paramyxoviridae | Hendra virus | <0.5 | [2] |

| Measles virus | <0.5 | [2] | |

| Nipah virus | <0.5 | [2] | |

| Newcastle disease virus (NDV) | <0.5 | [4] | |

| Poxviridae | Vaccinia virus | <0.5 | [2] |

| Retroviridae | Human Immunodeficiency Virus (HIV-1) | <0.5 | [2][4] |

| Rhabdoviridae | Vesicular stomatitis virus (VSV) | <0.5 | [2] |

| Herpesviridae | Herpes Simplex Virus-1 (HSV-1) | <0.5 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiviral activity and mechanism of action of this compound.

Synthesis of this compound

This compound, with the chemical name (5Z)-5-((5-phenylfuran-2-yl)methylene)-3-allyl-2-thioxothiazolidin-4-one, can be synthesized via a Knoevenagel condensation reaction. This reaction involves the condensation of an active hydrogen compound with a carbonyl group, followed by dehydration.

Materials:

-

3-allyl-2-thioxothiazolidin-4-one

-

5-phenylfuran-2-carbaldehyde

-

Piperidine (catalyst)

-

Ethanol (solvent)

Procedure:

-

Dissolve equimolar amounts of 3-allyl-2-thioxothiazolidin-4-one and 5-phenylfuran-2-carbaldehyde in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

Singlet Oxygen Detection Assay

The generation of singlet oxygen by this compound upon photoactivation can be detected using a fluorescent probe such as 9,10-dimethylanthracene (DMA) or silicon-rhodamine-based probes like Si-DMA.

Materials:

-

This compound

-

Singlet oxygen probe (e.g., Si-DMA)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Light source (e.g., white light lamp)

-

Fluorescence plate reader or microscope

Procedure:

-

Prepare a working solution of the singlet oxygen probe in HBSS.

-

Add the probe solution to the wells of a microplate.

-

Add this compound to the wells at the desired concentration.

-

Expose the plate to a light source for a defined period. A control plate should be kept in the dark.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen probe. An increase in fluorescence in the light-exposed samples compared to the dark controls indicates singlet oxygen generation.

Membrane Fluidity Assay

Changes in viral membrane fluidity due to this compound-mediated lipid peroxidation can be assessed using the fluorescent probe Laurdan. Laurdan's emission spectrum shifts in response to changes in the polarity of its environment, which is related to membrane fluidity. This is quantified by calculating the Generalized Polarization (GP) value.

Materials:

-

Laurdan

-

Virus particles or liposomes (as a model system)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fluorometer

Procedure:

-

Incubate virus particles or liposomes with Laurdan to allow the probe to incorporate into the lipid bilayer.

-

Treat the labeled particles with this compound at various concentrations and expose them to light. Include appropriate dark controls.

-

Measure the fluorescence emission spectra of the samples, with excitation typically around 350 nm. Record the emission intensities at 440 nm (characteristic of a more ordered, gel phase) and 490 nm (characteristic of a more fluid, liquid-crystalline phase).

-

Calculate the GP value using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀). A higher GP value indicates decreased membrane fluidity.

Time-of-Addition Assay

This assay is used to determine the stage of the viral life cycle that is inhibited by an antiviral compound.

Materials:

-

Host cells susceptible to the virus of interest

-

Virus stock

-

This compound

-

Cell culture medium

-

Method for quantifying viral infection (e.g., plaque assay, reporter gene expression)

Procedure:

-

Seed host cells in a multi-well plate and allow them to adhere.

-

Synchronize viral infection by pre-chilling the cells and virus, then allowing attachment at a low temperature (e.g., 4°C).

-

Shift the temperature to 37°C to initiate viral entry.

-

Add this compound at various time points before, during, and after infection.

-

After a suitable incubation period, quantify the level of viral infection in each well.

-

By observing at which time points the addition of this compound is no longer effective at inhibiting infection, the specific stage of the viral life cycle targeted by the compound can be determined. For this compound, its inhibitory effect is expected to be most potent when added before or during the viral entry phase.

Virus-Cell Fusion Assay (β-Lactamase Assay)

This assay directly measures the fusion of the viral envelope with the host cell membrane by detecting the delivery of a virus-encapsulated enzyme into the host cell cytoplasm.

Materials:

-

Pseudotyped viruses carrying a β-lactamase-Vpr (BlaM-Vpr) fusion protein.

-

Host cells loaded with a fluorescent β-lactamase substrate (e.g., CCF2-AM).

-

This compound

-

Fluorescence microscope or plate reader.

Procedure:

-

Load the target cells with the CCF2-AM substrate. In its uncleaved state, this substrate produces green fluorescence.

-

Treat the BlaM-Vpr containing pseudoviruses with this compound and expose them to light.

-

Incubate the treated viruses with the loaded host cells to allow for viral entry.

-

If virus-cell fusion occurs, the BlaM-Vpr enzyme will be released into the cytoplasm and cleave the CCF2-AM substrate.

-

Cleavage of the substrate results in a shift in its fluorescence emission from green to blue.

-

The ratio of blue to green fluorescence can be quantified to determine the extent of viral fusion. A decrease in this ratio in the presence of this compound indicates inhibition of virus-cell fusion.

Visualizations

The following diagrams, generated using Graphviz, illustrate the key processes involved in the mechanism of action of this compound.

Caption: Mechanism of this compound-mediated viral inactivation.

Caption: General experimental workflow for evaluating this compound.

Caption: Singlet oxygen-mediated lipid peroxidation pathway.

Conclusion

This compound represents a promising class of broad-spectrum antiviral compounds that target a fundamental component of enveloped viruses – the lipid membrane. Its unique mechanism of action, involving the light-dependent generation of singlet oxygen and subsequent lipid peroxidation, offers a high barrier to the development of viral resistance. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the fields of virology, drug discovery, and development, facilitating further investigation into this and other membrane-targeting antiviral strategies. While this compound itself has limitations for in vivo applications due to its light requirement and physiological stability, it has served as a crucial lead compound for the development of next-generation antivirals with improved properties.[2]

References

- 1. Schenck ene reaction - Wikipedia [en.wikipedia.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Mechanisms of Photosensitized Lipid Oxidation and Membrane Permeabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Doubly allylic hydroperoxide formed in the reaction between sterol 5,7-dienes and singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An update on products and mechanisms of lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

LJ001: A Broad-Spectrum Antiviral Targeting the Viral Envelope

An In-Depth Technical Review of Preclinical Antiviral Studies

Executive Summary: The emergence of novel and re-emerging viral pathogens highlights a critical need for broad-spectrum antiviral agents. LJ001, a rhodanine derivative, has been identified as a potent inhibitor of a wide array of enveloped viruses.[1][2] Unlike traditional antivirals that target specific viral enzymes or proteins, this compound employs a novel mechanism of action by targeting a common feature of these viruses: the lipid envelope.[3] It acts as a photosensitizer, generating singlet oxygen that specifically damages the viral membrane, thereby inhibiting the crucial step of virus-cell fusion.[4] This document provides a comprehensive technical overview of the preclinical studies on this compound, detailing its antiviral activity, mechanism of action, experimental protocols, and its role as a lead compound for next-generation antivirals.

Broad-Spectrum Antiviral Activity

This compound demonstrates remarkable breadth in its antiviral activity, effectively neutralizing a diverse range of enveloped viruses while showing no effect against non-enveloped viruses.[1] This selectivity underscores its unique membrane-targeting mechanism.

In Vitro Efficacy

Initial screenings and subsequent studies revealed that this compound inhibits viruses from numerous families, including:

-

Filoviridae: Ebola virus, Marburg virus

-

Orthomyxoviridae: Influenza A virus

-

Arenaviridae: Junín virus, Lassa virus

-

Bunyaviridae: Rift Valley fever virus, La Crosse virus

-

Flaviviridae: Hepatitis C virus (HCV), West Nile virus, Yellow fever virus

-

Paramyxoviridae: Nipah virus, Newcastle disease virus

-

Retroviridae: Human Immunodeficiency Virus (HIV-1)

-

Poxviridae: Vaccinia virus[1]

The compound was consistently effective across different cell types and assay formats, with inhibitory concentrations typically in the sub-micromolar to low-micromolar range.[1][4]

Quantitative Antiviral Data

The antiviral potency of this compound has been quantified against numerous viruses. The half-maximal inhibitory concentration (IC50) values are generally below 5 µM for most susceptible viruses, with many falling into the sub-micromolar range.[1][4]

| Table 1: In Vitro Antiviral Activity of this compound | |||

| Virus Family | Virus | Assay Type | IC50 / IC90 |

| Arenaviridae | Junín virus | Plaque Assay | IC50 < 0.5 µM |

| Bunyaviridae | Rift Valley Fever virus | Plaque Assay | IC50 < 0.5 µM |

| Filoviridae | Ebola virus (pseudotyped) | Reporter Gene Assay | IC50 < 0.5 µM |

| Flaviviridae | Hepatitis C virus (HCV) | Reporter Gene Assay | 1 µM < IC50 < 5 µM |

| Orthomyxoviridae | Influenza A virus | Plaque Assay | 1 µM < IC50 < 5 µM |

| Paramyxoviridae | Nipah virus (pseudotyped) | Reporter Gene Assay | IC50 < 0.5 µM |

| Retroviridae | HIV-1 | Reporter Gene Assay | 0.5 µM < IC50 ≤ 1 µM |

| Rhabdoviridae | Vesicular Stomatitis Virus | Reporter Gene Assay | IC90 ≤ 10 µM |

| Data compiled from Wolf et al., PNAS, 2010.[1] |

In Vivo Studies

Preclinical evaluation in mouse models has provided proof-of-concept for this compound's protective effects. In key studies, ex vivo pretreatment of lethal doses of Ebola virus or Rift Valley fever virus with this compound prevented virus-induced mortality in mice.[1] However, this compound proved unsuitable for further development due to poor physiological stability and a requirement for light to activate its antiviral mechanism, which limited its efficacy in post-infection treatment scenarios.[2]

Mechanism of Action

This compound's broad-spectrum activity stems from its unique mechanism targeting the physical properties of the viral membrane. It inhibits viral entry at a step after receptor binding but before the fusion of the viral and cellular membranes.[2]

Photosensitization and Singlet Oxygen Generation

Subsequent mechanistic studies revealed that this compound is a type II photosensitizer.[4] Its antiviral activity is dependent on light and the presence of molecular oxygen.[5] Upon light exposure, this compound intercalates into the lipid bilayer and generates singlet oxygen (¹O₂), a highly reactive oxygen species.[4] This was confirmed by experiments showing that the antiviral effect is reversed by singlet oxygen quenchers.[4]

Lipid Peroxidation and Inhibition of Fusion

The generated singlet oxygen reacts with and oxidizes unsaturated phospholipid tails within the viral membrane.[4] This process leads to the formation of hydroxylated fatty acids, which alters the biophysical properties of the membrane, such as its fluidity and curvature.[4][5] This structural disruption compromises the membrane's ability to undergo the necessary conformational changes required for fusion with the host cell membrane, effectively blocking viral entry.[4]

Selectivity for Viral vs. Cellular Membranes

A key feature of this compound is its specific inhibition of virus-cell fusion without affecting cell-cell fusion (syncytia formation).[6] This selectivity arises from fundamental differences between viral and cellular membranes. Viral envelopes are static structures, incapable of repairing damage. In contrast, host cell membranes are dynamic and biogenic, possessing robust mechanisms to repair and replace damaged lipids.[4] Therefore, while this compound may cause some damage to host cell membranes, the cells can recover, creating a therapeutic window that allows for the specific inactivation of virions.[4]

Key Experimental Protocols

The characterization of this compound's antiviral activity involved several key experimental methodologies.

Pseudovirus Neutralization Assay

This assay is commonly used to quantify the inhibitory effect of a compound on viral entry.

-

Virus Production: A replication-deficient vesicular stomatitis virus (VSV) or lentiviral core is engineered to express a reporter gene (e.g., Luciferase or GFP) and pseudotyped with the envelope glycoproteins of the target virus (e.g., Ebola, Nipah).

-

Treatment: The pseudovirus stock is pre-incubated for a short period (e.g., 10-60 minutes) at room temperature with serial dilutions of this compound or a vehicle control (DMSO).

-

Infection: The virus-compound mixture is added to susceptible host cells seeded in 96-well plates.

-

Incubation: The cells are incubated for 24-48 hours to allow for viral entry and reporter gene expression.

-

Quantification: Reporter gene expression is measured using a luminometer or fluorescence microscope. The reduction in signal relative to the vehicle control is used to calculate the IC50 value.[7][8]

Time-of-Addition Assay

This method pinpoints the stage of the viral lifecycle that is inhibited by the compound.

-

Synchronized Infection: Host cells are pre-chilled and incubated with the virus at a low temperature (e.g., 4°C) to allow attachment but prevent entry. The unbound virus is then washed away.[9]

-

Temperature Shift: The temperature is raised to 37°C to permit synchronized viral entry and replication.

-

Staggered Compound Addition: A high concentration of this compound (or control inhibitors with known mechanisms) is added to different wells at various time points before and after the temperature shift.[9][10]

-

Quantification: After a full replication cycle (e.g., 24 hours), the level of infection is measured. The compound can only inhibit infection if it is added before its specific target step is completed. For this compound, its inhibitory effect is lost if added after the fusion step has occurred.[9]

Virus-Cell vs. Cell-Cell Fusion Assay

This dual assay demonstrates the selectivity of this compound.

-

Virus-Cell Fusion: An assay is used where viral entry leads to a quantifiable signal, such as the delivery of a viral matrix protein fused to β-lactamase into cells pre-loaded with a FRET substrate. Inhibition of entry by this compound prevents the cleavage of the substrate and the resulting color change.[6]

-

Cell-Cell Fusion (Syncytia): Cells are co-transfected with plasmids expressing the viral fusion (F) and attachment (G) glycoproteins. This leads to the fusion of adjacent cells and the formation of multi-nucleated giant cells (syncytia). The number and size of syncytia are quantified after incubation with this compound or a vehicle control. Studies show this compound does not inhibit this process.[6]

Cytotoxicity and Safety Profile

An ideal antiviral must be effective at concentrations that are non-toxic to host cells.

In Vitro Cytotoxicity

This compound generally exhibits low cytotoxicity in vitro at its effective antiviral concentrations.[1] Cytoplasmic enzyme release assays and cell metabolism assays (e.g., Alamar Blue) have shown no significant toxic effects in various cell lines, including Vero cells, at concentrations where most viruses are inhibited by over 90%.[1]

| Table 2: Cytotoxicity of this compound | |

| Cell Line | CC50 (50% Cytotoxic Concentration) |

| ST (Swine Testicle) | 146.4 µM |

| Vero (and others) | Generally non-toxic at effective antiviral concentrations (≥10 µM) |

| Data from MedchemExpress and Wolf et al., PNAS, 2010.[1][11] |

The ratio of cytotoxicity to antiviral activity is known as the Selectivity Index (SI = CC50/IC50). A higher SI value indicates a more favorable safety profile.[12] For many viruses, this compound demonstrates a high SI.

In Vivo Toxicity

In short-term studies, mice administered this compound via oral gavage or intraperitoneal injection at doses of 20 mg/kg and 50 mg/kg showed no overt signs of toxicity.[1][11] Comprehensive blood chemistry panels and organ toxicology tests revealed no significant abnormalities, apart from a minor elevation in serum cholesterol levels in treated animals compared to controls.[1][11]

Structure-Activity and Drug Development

While this compound itself was not advanced to clinical trials, its discovery has been pivotal. The understanding of its mechanism of action—exploiting the biophysical differences between viral and cellular membranes via photosensitization—has paved the way for the rational design of improved second-generation compounds.[2][4] Researchers have developed new classes of membrane-intercalating photosensitizers, such as oxazolidine-2,4-dithiones, with enhanced properties, including:

-

Improved in vitro potency (IC50 < 10 nM)[4]

-

Red-shifted absorption spectra for better light penetration in tissues[4]

-

Increased quantum yield for more efficient singlet oxygen generation[4]

-

Significantly improved bioavailability[4]

Conclusion

This compound is a pioneering broad-spectrum antiviral compound that validated the viral lipid envelope as a viable therapeutic target. Its unique mechanism of action, involving light-activated generation of singlet oxygen to induce lipid peroxidation and inhibit membrane fusion, provides a powerful strategy against a wide range of enveloped viruses. Although its own developmental path was limited by physicochemical properties, the mechanistic insights gained from this compound studies have been instrumental in guiding the development of new, more potent antiviral candidates with improved pharmacokinetic profiles, offering a promising new paradigm in the fight against viral diseases.

References

- 1. A broad-spectrum antiviral targeting entry of enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LJ-001 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. A Mechanistic Paradigm for Broad-Spectrum Antivirals that Target Virus-Cell Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Rapid, reliable, and reproducible cell fusion assay to quantify SARS-Cov-2 spike interaction with hACE2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell–cell and virus–cell fusion assay–based analyses of alanine insertion mutants in the distal α9 portion of the JRFL gp41 subunit from HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

The Antiviral Spectrum of LJ001: A Technical Guide to a Broad-Spectrum Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LJ001 is a pioneering small-molecule antiviral agent that has demonstrated a broad spectrum of activity against numerous enveloped RNA viruses.[1][2] As a rhodanine derivative, this compound represents a class of compounds that target a common feature of these viruses: the lipid membrane.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative antiviral spectrum, and detailed protocols for its evaluation. Its unique mode of action, which exploits the physiological differences between viral and cellular membranes, offers a compelling paradigm for the development of next-generation, broad-spectrum antiviral therapeutics.

Core Mechanism of Action: Membrane-Targeted Photosensitization

This compound functions as a type II photosensitizer that intercalates into lipid bilayers.[3] Its antiviral activity is not based on targeting a specific viral protein, which is prone to mutation and resistance, but on compromising the integrity of the viral envelope itself.[1] The mechanism is a multi-step process initiated by light and oxygen.

The key steps are:

-

Membrane Intercalation : As a lipophilic molecule, this compound readily inserts itself into the lipid bilayer of the viral envelope.[1]

-

Singlet Oxygen Generation : Upon exposure to light, this compound absorbs energy and, in the presence of molecular oxygen (O₂), generates highly reactive singlet oxygen (¹O₂).[3][4] This activity is a defining characteristic of a type II photosensitizer.

-

Lipid Peroxidation : The generated singlet oxygen rapidly oxidizes unsaturated phospholipid tails within the viral membrane.[3] This leads to the formation of hydroxylated fatty acid species.

-

Inhibition of Fusion : The oxidation of lipids alters the biophysical properties of the viral membrane, negatively impacting its fluidity and curvature.[3] This structural disruption prevents the membrane from undergoing the necessary conformational changes required for fusion with a host cell membrane, thereby blocking viral entry at a post-binding step.[1][3]

This mechanism is selectively antiviral because host cells possess robust lipid biosynthesis and repair pathways that can counteract the oxidative damage caused by this compound.[1][3] In contrast, the viral envelope is a static, non-biogenic membrane that cannot repair this damage, creating a crucial therapeutic window.[1]

Antiviral Spectrum and Potency

This compound exhibits potent antiviral activity against a wide array of enveloped RNA viruses while showing no effect on non-enveloped viruses.[1] Its efficacy is remarkably consistent across different viral families, underscoring its mechanism of targeting the common viral lipid envelope. The 50% inhibitory concentration (IC₅₀) is generally in the sub-micromolar to low micromolar range.[1][3]

| Virus Family | Virus | IC₅₀ Range (µM) | Reference |

| Paramyxoviridae | Nipah Virus (NiV) | < 0.5 | [1] |

| Hendra Virus (HeV) | < 0.5 | [1] | |

| Measles Virus (MeV) | 0.5 - 1.0 | [1] | |

| Rhabdoviridae | Vesicular Stomatitis Virus (VSV) | < 0.5 | [1] |

| Orthomyxoviridae | Influenza A Virus | < 0.5 | [1] |

| Filoviridae | Ebola Virus (EBOV) | < 0.5 | [1] |

| Marburg Virus (MARV) | < 0.5 | [1] | |

| Arenaviridae | Junín Virus (JUNV) | < 0.5 | [1] |

| Tacaribe Virus (TCRV) | < 0.5 | [1] | |

| Pichinde Virus (PICV) | 0.5 - 1.0 | [1] | |

| Phenuiviridae | Rift Valley Fever Virus (RVFV) | < 0.5 | [1] |

| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | < 0.5 | [1] |

| Flaviviridae | Hepatitis C Virus (HCV) | 1.0 - 5.0 | [1] |

| Coronaviridae | Transmissible Gastroenteritis Virus (TGEV) | Effective at 3.125 - 12.5 µM | |

| Porcine Deltacoronavirus (PDCoV) | Effective at 3.125 - 12.5 µM |

Note: IC₅₀ values are categorized based on data from Wolf et al., 2010.[1] The CC₅₀ (50% cytotoxic concentration) of this compound is significantly higher, often >20 µM, providing a favorable therapeutic index in vitro.

Experimental Protocols

Evaluating the antiviral properties of compounds like this compound requires a series of standardized in vitro assays.

Cytotoxicity Assay (MTT/XTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells, establishing the CC₅₀ value.

Methodology:

-

Cell Plating : Seed susceptible host cells (e.g., Vero, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation : Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Treatment : Remove the old medium from the cells and add the diluted compound solutions to the wells. Include "cells only" (vehicle control) and "medium only" (blank) controls.

-

Incubation : Incubate the plate for a period that matches the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

-

Reagent Addition : Add an MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.

-

Solubilization : If using MTT, add a solubilization solution (e.g., SDS in HCl) and incubate to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

-

Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC₅₀ is determined by plotting a dose-response curve.

Virus Yield Reduction Assay

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

Methodology:

-

Cell Plating : Seed host cells in a multi-well plate (e.g., 24-well) to form a confluent monolayer.

-

Infection and Treatment : Infect the cell monolayers with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of this compound.

-

Incubation : Incubate the plates for the duration of one full viral replication cycle (e.g., 24-48 hours).

-

Harvesting : After incubation, collect the supernatant (and/or cell lysates, depending on the virus).

-

Titer Determination : Determine the viral titer in the harvested samples using a standard titration method, such as a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.

-

Analysis : The reduction in viral titer in the treated samples is compared to an untreated virus control. The EC₅₀ (50% effective concentration) is the concentration of this compound that reduces the viral yield by 50%.

Time-of-Addition Assay

This assay is crucial for determining the stage of the viral lifecycle that is inhibited by the compound.

Methodology:

-

Synchronized Infection : Pre-chill susceptible cells and allow the virus to adsorb for 1-2 hours at 4°C to synchronize the infection at the binding stage.

-

Initiate Entry : Remove the inoculum, wash the cells, and add pre-warmed medium to raise the temperature to 37°C, allowing viral entry to proceed.

-

Staggered Compound Addition : Add a fixed, high concentration of this compound (e.g., 10x EC₅₀) to different wells at various time points post-infection (e.g., 0, 1, 2, 4, 6 hours). Include known inhibitors of specific viral stages (e.g., entry, reverse transcription) as controls.

-

Incubation : Incubate the plate until the completion of one replication cycle.

-

Readout : Measure viral replication using a suitable endpoint, such as reporter gene expression (e.g., luciferase), qPCR for viral genomes, or an ELISA for a viral antigen.

-

Analysis : Plot the percentage of inhibition against the time of compound addition. A compound loses its inhibitory effect when added after its specific target step in the viral lifecycle has been completed. For this compound, its effect is lost if added after the virus-cell fusion window.

Visualizing Processes and Logic

Limitations and Future Directions

While this compound established a powerful proof-of-concept, its therapeutic potential is limited by poor physiological stability and a dependency on light for its antiviral activity.[2][3] However, the mechanistic insights gained from this compound have spurred the development of second-generation compounds, such as oxazolidine-2,4-dithiones.[3] These successors were designed to have improved potency (IC₅₀ <10 nM), red-shifted absorption spectra for better tissue penetration, and enhanced bioavailability, demonstrating significant in vivo efficacy in preclinical models.[3] The continued exploration of membrane-targeting antivirals remains a promising strategy to combat emerging and re-emerging enveloped viral pathogens.

References

understanding the photosensitizing properties of LJ001

An In-depth Technical Guide to the Photosensitizing Properties of LJ001

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a small molecule belonging to the rhodanine derivative class, identified as a potent, broad-spectrum antiviral agent effective against a wide array of enveloped viruses.[1] Its mechanism of action is not based on targeting viral or host proteins but rather on the biophysical properties of the viral lipid membrane. This compound functions as a type II photosensitizer, a class of molecules that, upon light activation, generate reactive oxygen species.[2] Specifically, it intercalates into the viral envelope and, when exposed to light, produces singlet oxygen (¹O₂) which oxidizes unsaturated lipids within the membrane.[2][3] This photo-oxidative damage alters membrane fluidity and curvature, ultimately inhibiting the fusion of the viral envelope with host cell membranes, a critical step for viral entry.[2][4] This guide provides a comprehensive overview of the photosensitizing properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Mechanism of Action: A Type II Photosensitizer

The antiviral activity of this compound is fundamentally linked to its identity as a type II photosensitizer. This process is contingent on three components: the this compound molecule, light, and molecular oxygen.[2] The mechanism can be dissected into several key stages:

-

Viral Membrane Intercalation : As a lipophilic molecule, this compound preferentially inserts itself into lipid bilayers. It shows a strong fluorescence increase in the presence of liposomes, which is reversible with the addition of detergents, confirming its ability to intercalate into membranes.[1] It targets the lipid envelope of viruses.[5]

-

Photoexcitation : Upon absorption of light, the this compound molecule transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a more stable, longer-lived triplet state.

-

Energy Transfer and Singlet Oxygen Generation : The excited triplet-state this compound transfers its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer excites the oxygen molecule to its highly reactive singlet state (¹O₂).[2] This process qualifies this compound as a type II photosensitizer.[2] The antiviral activity of this compound is consequently light-dependent and can be neutralized by singlet oxygen quenchers.[2]

-

Lipid Peroxidation : Singlet oxygen is a potent oxidizing agent that reacts with electron-rich double bonds found in unsaturated fatty acids within the viral membrane's phospholipids.[2] This reaction leads to the formation of hydroxylated fatty acid species, a form of lipid peroxidation.[2][6]

-

Inhibition of Virus-Cell Fusion : The oxidation of membrane lipids alters the intrinsic biophysical properties of the viral envelope, including its fluidity and curvature.[2][4] These properties are critical for the conformational changes required for the fusion of the viral and cellular membranes. By disrupting these properties, this compound effectively and irreversibly inactivates the virion and blocks viral entry at a stage after receptor binding but before membrane fusion.[1]

Signaling Pathway Diagram

Caption: Mechanism of action for this compound as a Type II photosensitizer.

Data Presentation: Antiviral Efficacy

This compound demonstrates broad-spectrum activity against enveloped viruses by targeting a common feature—the lipid envelope—rather than specific viral proteins. This approach circumvents typical drug resistance mechanisms that arise from protein mutation.

| Parameter | Virus / Condition | Value | Reference |

| IC₅₀ | General (numerous enveloped viruses) | ≤ 0.5 µM | [2][6] |

| Infectivity Reduction | Light-exposed, this compound-treated viruses | >99% | [6] |

| Antiviral Activity | Transmissible Gastroenteritis Virus (TGEV) | 3.125 µM | [4] |

| Antiviral Activity | Porcine Deltacoronavirus (PDCoV) | 12.5 µM | [4] |

| CC₅₀ (Cytotoxicity) | ST cells | 146.4 µM | [7] |

Experimental Protocols

Characterizing the photosensitizing and antiviral properties of this compound involves a series of specialized biophysical and virological assays.

Protocol: Singlet Oxygen Detection

This protocol describes an indirect method to quantify singlet oxygen generation using a fluorescent probe.

Objective: To detect and quantify the production of singlet oxygen (¹O₂) by this compound upon light exposure.

Materials:

-

This compound

-

Singlet Oxygen Sensor Green (SOSG) probe

-

Aqueous buffer (e.g., PBS)

-

Light source with appropriate wavelength for this compound excitation

-

Fluorometer or fluorescence plate reader

Methodology:

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and a stock solution of SOSG.

-

Reaction Mixture: In a microplate or cuvette, prepare the reaction mixture containing this compound at the desired concentration and SOSG (typically 1-5 µM) in an aqueous buffer. Include control samples: (a) SOSG with this compound, no light; (b) SOSG alone with light; (c) SOSG alone, no light.

-

Light Exposure: Irradiate the samples with a light source corresponding to an absorption peak of this compound.

-

Fluorescence Measurement: Measure the fluorescence of SOSG (excitation/emission ~504/525 nm) at time points before and during light exposure. An increase in fluorescence indicates the reaction of SOSG with singlet oxygen.

-

Quantification: The rate of fluorescence increase is proportional to the rate of singlet oxygen generation.

Caption: Workflow for singlet oxygen detection using SOSG probe.

Protocol: Viral Membrane Intercalation Assay

This protocol uses the environment-sensitive fluorescence of this compound to confirm its insertion into lipid bilayers.

Objective: To verify that this compound intercalates into lipid membranes.

Materials:

-

This compound

-

Liposomes (e.g., prepared from phosphatidylcholine)

-

Aqueous buffer (e.g., PBS)

-

Detergent (e.g., Triton X-100)

-

Fluorometer

Methodology:

-

Baseline Fluorescence: Measure the intrinsic fluorescence of this compound dissolved in the aqueous buffer. This compound exhibits minimal fluorescence in aqueous environments.[1]

-

Liposome Titration: Add increasing concentrations of liposomes to the this compound solution.

-

Fluorescence Measurement: Measure the fluorescence intensity after each addition of liposomes. A significant increase in fluorescence indicates the transfer of this compound from the aqueous environment to the hydrophobic lipid bilayer of the liposomes.[1]

-

Detergent Quenching: To a sample showing high fluorescence (this compound + liposomes), add a detergent to disrupt the liposomal membranes.

-

Final Measurement: Measure the fluorescence after detergent addition. A loss of fluorescence confirms that the signal was dependent on the integrity of the lipid membrane, as this compound is released back into the aqueous phase.[1]

Caption: Workflow for the membrane intercalation fluorescence assay.

Protocol: Virus-Cell Fusion Assay (β-Lactamase Based)

This assay determines if a compound inhibits the fusion and entry of a virus into a host cell.

Objective: To assess the inhibitory effect of this compound on virus-cell membrane fusion.

Materials:

-

Virus-like particles (VLPs) or pseudotyped virus (e.g., VSV) engineered to contain a β-lactamase-matrix fusion protein (BlaM).

-

Target host cells (e.g., Vero cells).

-

CCF2-AM, a fluorescent substrate for β-lactamase.

-

This compound and DMSO (vehicle control).

-

Flow cytometer.

Methodology:

-

Cell Preparation: Plate target cells and load them with the CCF2-AM substrate. This substrate is uncleaved (green fluorescence) but turns blue upon cleavage by β-lactamase.

-

Virus Treatment: Pre-treat the BlaM-containing virus particles with this compound (e.g., 10 µM) or DMSO for a specified time. Remember to expose the treated virus to light to activate the photosensitizer.

-

Infection: Add the treated virus particles to the prepared host cells and incubate to allow for viral entry.

-

Analysis: After incubation, analyze the cells using flow cytometry. Measure the ratio of blue to green cells.

-

Interpretation: A reduction in the blue:green cell ratio in the this compound-treated sample compared to the DMSO control indicates that cytoplasmic delivery of the BlaM protein was inhibited, meaning virus-cell fusion was blocked.[8]

Caption: Workflow for the β-lactamase virus-cell fusion assay.

Concluding Remarks

This compound represents a novel paradigm for broad-spectrum antivirals, functioning as a membrane-targeting photosensitizer. Its mechanism, which leverages the fundamental biophysical differences between static viral membranes and dynamic host cell membranes, is a promising strategy for overcoming drug resistance. While the requirement for light and poor physiological stability have limited the direct therapeutic development of this compound, its mechanism of action has paved the way for new research avenues.[2][3] Structure-activity relationship studies have already led to the design of new photosensitizers with improved potency, red-shifted absorption for better tissue penetration, and higher singlet oxygen quantum yields.[2] The principles underlying this compound's photosensitizing properties continue to inform the development of the next generation of broad-spectrum antiviral agents and photodynamic therapies.

References

- 1. A broad-spectrum antiviral targeting entry of enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Mechanistic Paradigm for Broad-Spectrum Antivirals that Target Virus-Cell Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LJ-001 - Wikipedia [en.wikipedia.org]

- 4. Rhodanine derivative this compound inhibits TGEV and PDCoV replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A broad-spectrum antiviral targeti ... | Article | H1 Connect [archive.connect.h1.co]

- 6. researchgate.net [researchgate.net]

- 7. cenmed.com [cenmed.com]